molecular formula C13H8FNO B13956144 9H-Carbazole-9-carbonyl fluoride CAS No. 83245-38-9

9H-Carbazole-9-carbonyl fluoride

Cat. No.: B13956144
CAS No.: 83245-38-9
M. Wt: 213.21 g/mol
InChI Key: KNZQMVKAGCFHGH-UHFFFAOYSA-N
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Description

9H-Carbazole-9-carbonyl fluoride is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their versatile applications in various fields due to their unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-9-carbonyl fluoride typically involves the reaction of 9H-carbazole with a fluorinating agent. One common method is the reaction of 9H-carbazole with phosgene (carbonyl chloride) followed by treatment with a fluorinating agent such as hydrogen fluoride or a fluoride salt. The reaction conditions usually involve the use of an inert solvent like dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of hazardous reagents like phosgene and hydrogen fluoride .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-9-carbonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carbazole derivatives with various functional groups, which can be further utilized in the synthesis of advanced materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 9H-Carbazole-9-carbonyl fluoride and its derivatives involves interactions with various molecular targets and pathways. For example, some carbazole derivatives inhibit angiogenesis by interfering with the signaling pathways involved in the formation of new blood vessels. Others may act as inhibitors of specific enzymes or receptors, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-Carbazole-9-carbonyl fluoride stands out due to its unique combination of a carbazole moiety and a carbonyl fluoride group, which imparts distinct reactivity and functionalization potential. This makes it a valuable compound in the synthesis of advanced materials and pharmaceuticals .

Properties

CAS No.

83245-38-9

Molecular Formula

C13H8FNO

Molecular Weight

213.21 g/mol

IUPAC Name

carbazole-9-carbonyl fluoride

InChI

InChI=1S/C13H8FNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H

InChI Key

KNZQMVKAGCFHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)F

Origin of Product

United States

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